N-[(2-methoxyphenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBPTPKMLQTSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-methoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methoxybenzylamine+acryloyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: The amide group can be reduced to an amine group, resulting in the formation of N-[(2-methoxyphenyl)methyl]prop-2-enamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: N-[(2-methoxyphenyl)methyl]prop-2-enamine.
Substitution: N-[(2-halophenyl)methyl]prop-2-enamide (where halo represents Cl, Br, etc.).
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its target, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenethylamine-Based Acrylamides
N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide
- Structure : Features a para-methoxyphenethyl group.
- Synthesis : Prepared via N-acylation of 2-(4-methoxyphenyl)ethylamine with methacryloyl chloride, yielding 89% .
- Key Differences : The para-methoxy group exerts weaker steric hindrance compared to the ortho-substituted target compound. This positional isomer exhibits higher solubility in polar solvents due to symmetrical electron distribution .
- Applications : Used in MIPs for tyramine detection, demonstrating lower selectivity compared to the ortho-methoxy analog due to reduced π-π stacking interactions .
N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide
- Structure : Contains a 4-bromophenethyl substituent.
- Synthesis : 92% yield via analogous N-acylation .
- Key Differences : The bromine atom (electron-withdrawing) reduces electron density on the aromatic ring, weakening hydrogen-bonding interactions in MIPs. LogP increases (2.1 vs. 1.8 for methoxy derivatives), enhancing lipophilicity .
- Applications : Effective in MIPs for halogenated phenethylamines but less suitable for hydrophilic analytes .
Aromatic Backbone Modifications
(2E)-N-(2-Methoxyphenyl)-3-phenylprop-2-enamide
- Structure : Substitutes the benzyl group with a 2-methoxyphenyl directly attached to the acrylamide.
- Synthesis : Prepared via condensation of 2-methoxyaniline with cinnamoyl chloride .
- Key Differences : Lacks the ethylene spacer, reducing conformational flexibility. LogP = 1.11, lower than the target compound (estimated ~1.7), indicating reduced membrane permeability .
- Applications : Studied as a β-secretase (BACE1) modulator, with the methoxy group enhancing binding affinity to hydrophobic enzyme pockets .
Natural Product Analogs
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide
- Source : Isolated from Lycium yunnanense roots .
- Structure : Combines a 4-hydroxy-3-methoxyphenyl acrylamide with a glycol-modified phenethyl group.
- Key Differences : Additional hydroxyl groups increase polarity (logP ~0.5) and confer anti-inflammatory activity (IC50 = 12.3 µM) .
- Applications : Demonstrates bioactivity absent in synthetic methoxy-acrylamides, highlighting the role of hydroxyl groups in pharmacodynamics .
Halogenated and Alkyl-Substituted Derivatives
N-(2,2-Dimethoxyethyl)prop-2-enamide
- Structure : Replaces the aromatic ring with a dimethoxyethyl group.
- Synthesis : Produced via amidation of 2,2-dimethoxyethylamine with acryloyl chloride .
- Key Differences: Non-aromatic structure reduces UV activity, limiting use in photopolymerization. Higher solubility in aqueous media (logP = 0.2) due to ether linkages .
- Applications : Primarily used in pharmaceutical intermediates requiring hydrophilic spacers .
Physicochemical and Functional Comparison
Table 1. Key Properties of Selected Acrylamides
Mechanistic Insights and Design Considerations
- Electronic Effects : Ortho-methoxy groups enhance steric hindrance and electron donation, improving MIP selectivity for aromatic analytes . Para-substitution favors solubility but reduces binding specificity .
- Lipophilicity : Methoxy groups increase logP by ~0.3 units compared to hydroxylated analogs, optimizing blood-brain barrier penetration in drug candidates .
- Synthetic Flexibility : N-Acylation with methacryloyl chloride is universally efficient for electron-rich phenethylamines (yields >85%), whereas halogenated derivatives require inert atmospheres to prevent dehalogenation .
Biological Activity
N-[(2-methoxyphenyl)methyl]prop-2-enamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of approximately 219.26 g/mol, features a methoxy group attached to a phenyl ring and an enamide functional group. The compound's melting point is reported between 74-75 °C, indicating its stability under standard conditions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Research indicates that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Antimicrobial Activity : The compound has been studied for its ability to combat various microbial strains, showing promise as an antimicrobial agent.
- Anticancer Potential : Initial investigations suggest that this compound may possess anticancer properties, warranting further exploration in cancer research.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The methoxy and prop-2-enamide groups enhance its binding affinity to various enzymes or receptors. This interaction can lead to the modulation of biological pathways, either through inhibition or activation.
Data Table: Summary of Biological Activities
| Activity | Findings | References |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against multiple microbial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests its utility in managing inflammatory diseases.
Research Findings
Recent literature highlights the need for comprehensive pharmacological evaluations to fully understand the therapeutic potential of this compound. While preliminary findings are promising, further studies are essential to elucidate its mechanisms and efficacy in clinical settings.
Q & A
Q. What are the recommended synthetic routes for N-[(2-methoxyphenyl)methyl]prop-2-enamide, and what factors influence yield optimization?
- Methodological Answer : Synthesis of structurally similar acrylamides often involves nucleophilic substitution or condensation reactions. For example, α-thioamide precursors are synthesized using sodium ethoxide in ethanol with controlled temperature (60–80°C) and inert atmospheres to prevent oxidation . For this compound, a plausible route could involve:
- Reacting 2-methoxybenzylamine with acryloyl chloride in anhydrous dichloromethane under nitrogen.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Key Factors : - Solvent choice (polar aprotic solvents improve reactivity).
- Temperature control to avoid side reactions (e.g., polymerization of acryloyl chloride).
- Use of scavengers (e.g., triethylamine) to neutralize HCl byproducts .
| Precursor | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxybenzylamine + Acryloyl Chloride | DCM | 0–5 (ice bath) | ~75 (estimated) |
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of methoxy (δ ~3.8–4.0 ppm), acrylamide carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Compare with databases like NIST Chemistry WebBook for validation .
- IR : Detect acrylamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays).
- Mass Spectrometry :
- High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 206.1 (C₁₁H₁₃NO₂).
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence the compound’s electronic properties and reactivity compared to halogenated analogs?
- Methodological Answer : The 2-methoxyphenyl group is electron-donating due to the methoxy substituent, which alters the acrylamide’s electrophilicity. Comparative studies on analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) show:
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase acrylamide’s reactivity in nucleophilic additions (e.g., Michael additions) but reduce stability under basic conditions .
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in radical reactions but may reduce binding affinity in enzyme inhibition assays due to steric hindrance .
| Substituent | Electronic Effect | Reactivity in Nucleophilic Additions | Biological Binding Affinity |
|---|---|---|---|
| 2-OCH₃ | Donating | Moderate | Intermediate |
| 4-F | Withdrawing | High | High |
| 4-Cl | Withdrawing | High | Moderate |
| Reference: |
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines. Standardize protocols using controls like known enzyme inhibitors.
- Purity : Trace impurities (e.g., unreacted acryloyl chloride) can skew results. Validate purity via HPLC and NMR before biological testing.
- Structural Confirmation : Mischaracterization of regiochemistry (e.g., E vs. Z isomers) can alter activity. Use NOESY NMR or X-ray crystallography (if crystalline) to confirm geometry .
Q. What strategies are effective for studying this compound’s interaction with biological targets like carbonic anhydrase IX?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the acrylamide’s carbonyl group and the enzyme’s zinc-binding site. The methoxy group may form hydrogen bonds with adjacent residues (e.g., Thr-200) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction.
- Mutagenesis Studies : Replace key residues (e.g., Thr-200 → Ala) to assess the methoxy group’s role in binding .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity for this compound while others show no effect?
- Methodological Answer : Discrepancies may stem from:
- Cell Permeability : The methoxy group’s hydrophobicity impacts membrane penetration. Use logP calculations (e.g., XLogP3) to optimize bioavailability .
- Metabolic Stability : Hepatic microsome assays can identify rapid degradation (e.g., via CYP450 enzymes), explaining in vitro vs. in vivo differences.
- Off-Target Effects : Proteome-wide profiling (e.g., using kinome arrays) may reveal unintended kinase inhibition, masking true efficacy .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying substituents (e.g., 3-OCH₃, 4-OCH₃) to test electronic effects.
- Side Chain Variations : Replace the acrylamide with thioamide or urea groups to assess hydrogen-bonding requirements.
- In Silico Screening : Prioritize derivatives using ADMET predictors (e.g., SwissADME) to filter compounds with poor pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
